3-Acetoxypyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Acetoxypyridine: Scientific Research Applications

Biochemistry

Application Summary: In biochemistry, 3-Acetoxypyridine is used as a building block for synthesizing various biochemical compounds. Its reactivity with other organic molecules makes it a valuable reagent in the synthesis of heterocyclic compounds, which are prevalent in many biochemical processes.

Methods of Application: The compound is often used in condensation reactions where it reacts with other organic acids or amines to form more complex molecules. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to optimize yield and purity.

Results and Outcomes: The use of 3-Acetoxypyridine in biochemical synthesis has led to the development of numerous compounds with potential therapeutic applications. Its role in synthesizing ligands for metal complexes has been particularly noteworthy, contributing to advances in medicinal chemistry .

Pharmacology

Application Summary: Pharmacologically, 3-Acetoxypyridine serves as a precursor in the synthesis of various drugs. It is particularly significant in the development of compounds that exhibit anti-ulcer activity.

Methods of Application: The compound is utilized in multi-step synthesis processes to create active pharmaceutical ingredients (APIs). These processes often involve catalytic transformations where 3-Acetoxypyridine undergoes nucleophilic substitution reactions.

Results and Outcomes: Research has shown that derivatives of 3-Acetoxypyridine can inhibit the secretion of gastric acids, offering a potential pathway for developing new anti-ulcer medications .

Organic Synthesis

Application Summary: In organic synthesis, 3-Acetoxypyridine is employed as an intermediate for constructing complex organic molecules. Its ability to participate in various chemical reactions makes it a staple in synthetic organic chemistry.

Methods of Application: It is frequently used in cross-coupling reactions to form carbon-carbon bonds. Parameters like reaction time, catalysts, and stoichiometry are crucial for achieving the desired product.

Analytical Chemistry

Application Summary: Analytical chemists use 3-Acetoxypyridine for the qualitative and quantitative analysis of chemical substances. It can act as a chromatographic standard due to its well-defined physical and chemical properties.

Methods of Application: The compound is often used in high-performance liquid chromatography (HPLC) as a reference to calibrate the system and ensure accurate measurements.

Results and Outcomes: The use of 3-Acetoxypyridine in analytical chemistry has improved the precision and reliability of analytical methods, leading to more accurate determination of chemical concentrations in various samples .

Materials Science

Application Summary: In materials science, 3-Acetoxypyridine is explored for its potential in creating new materials with unique properties, such as advanced polymers or coatings.

Methods of Application: The compound is incorporated into polymer chains or used as a cross-linking agent. Reaction conditions like temperature and pressure are critical for achieving the desired material properties.

Results and Outcomes: Studies have demonstrated that incorporating 3-Acetoxypyridine into materials can enhance their thermal stability and mechanical strength, making them suitable for a wide range of industrial applications .

Environmental Science

Application Summary: Environmental scientists are interested in 3-Acetoxypyridine for its role in developing catalysts for green chemistry applications, such as the reduction of pollutants or the synthesis of environmentally friendly materials.

Methods of Application: The compound is used to synthesize catalysts that facilitate chemical reactions under mild conditions, reducing the need for hazardous reagents.

Results and Outcomes: Research indicates that catalysts derived from 3-Acetoxypyridine can effectively reduce the energy requirements of chemical processes, contributing to more sustainable industrial practices .

Catalysis

Application Summary: 3-Acetoxypyridine is used as a catalyst in organic reactions, facilitating the transformation of substrates into products with increased efficiency and selectivity.

Methods of Application: It is often employed in small quantities to accelerate reactions such as esterifications and acylations. The compound’s ability to donate or accept electrons makes it an effective catalyst under mild conditions.

Results and Outcomes: The catalytic use of 3-Acetoxypyridine has led to more sustainable chemical processes by reducing the need for excessive heat or hazardous chemicals, thus minimizing environmental impact .

Molecular Biology

Application Summary: In molecular biology, 3-Acetoxypyridine is utilized in the study of nucleic acids and proteins. It can act as a modifier in the labeling and detection of biomolecules.

Methods of Application: The compound is used to modify nucleotides or amino acids, which can then be incorporated into DNA or proteins. This allows for the visualization and tracking of these molecules in various biological processes.

Results and Outcomes: Modifications with 3-Acetoxypyridine have improved the understanding of molecular interactions and the mechanisms of genetic expression, providing valuable insights into cellular function .

Nanotechnology

Application Summary: Nanotechnologists explore the use of 3-Acetoxypyridine in the creation of nanoscale materials, such as nanoparticles or nanocomposites, which have unique electronic, optical, or mechanical properties.

Methods of Application: The compound is used to functionalize the surface of nanoparticles, enhancing their stability and reactivity. Precise control over the size and shape of nanoparticles is achieved through careful manipulation of reaction conditions.

Results and Outcomes: Functionalization with 3-Acetoxypyridine has led to the development of nanoparticles with specific affinities for target molecules, opening up new possibilities in targeted drug delivery and diagnostic imaging .

Polymer Chemistry

Application Summary: In polymer chemistry, 3-Acetoxypyridine is used to synthesize polymers with tailored properties. It can be incorporated into the polymer backbone or used as a comonomer.

Methods of Application: The compound is involved in polymerization reactions, often under the influence of catalysts or initiators. Parameters such as monomer ratios, temperature, and pressure are adjusted to achieve the desired polymer characteristics.

Results and Outcomes: Polymers derived from 3-Acetoxypyridine have been found to possess enhanced chemical resistance and mechanical strength, making them suitable for use in advanced engineering applications .

Chemical Sensing

Application Summary: 3-Acetoxypyridine is used in the development of chemical sensors that can detect the presence of specific substances, such as gases or ions, with high sensitivity and selectivity.

Methods of Application: The compound is incorporated into sensor materials that change their physical properties in response to the target analyte. These changes are then measured using various detection methods.

Results and Outcomes: Sensors incorporating 3-Acetoxypyridine have shown promise in environmental monitoring and industrial process control, providing real-time data on chemical concentrations .

Medicinal Chemistry

Application Summary: In medicinal chemistry, 3-Acetoxypyridine is a key intermediate in the synthesis of compounds with potential therapeutic effects, such as antiviral, antibacterial, or anticancer agents.

Methods of Application: The compound is used in the design and synthesis of drug candidates, often through complex multi-step reactions that require precise control over reaction conditions.

Results and Outcomes: Derivatives of 3-Acetoxypyridine have been investigated for their biological activity, with some showing promising results in preclinical studies as potential treatments for various diseases .

Computational Chemistry

Application Summary: In computational chemistry, 3-Acetoxypyridine is used to model chemical reactions and predict the properties of chemical compounds through computer simulations.

Methods of Application: Advanced algorithms and quantum chemical methods are employed to calculate the electronic structure of 3-Acetoxypyridine and its derivatives. Simulations are run to understand reactivity patterns and molecular interactions.

Results and Outcomes: The computational studies provide insights into the potential energy surfaces and reaction mechanisms involving 3-Acetoxypyridine, aiding in the design of new compounds and materials .

Agrochemistry

Application Summary: Agrochemists utilize 3-Acetoxypyridine in the development of agricultural chemicals such as pesticides and herbicides.

Methods of Application: The compound is incorporated into formulations that target specific pests or weeds. Its chemical structure is modified to enhance its activity and selectivity.

Results and Outcomes: Formulations containing 3-Acetoxypyridine have shown effectiveness in controlling agricultural pests, contributing to increased crop yields and food security .

Food Chemistry

Application Summary: In food chemistry, 3-Acetoxypyridine is investigated for its potential as a flavoring agent or preservative.

Methods of Application: The compound is tested for its sensory properties and stability under various conditions. It is also evaluated for its safety and regulatory compliance.

Results and Outcomes: Research has indicated that 3-Acetoxypyridine can impart desirable flavors to food products and extend their shelf life, although its use is subject to strict food safety regulations .

Forensic Science

Application Summary: Forensic scientists use 3-Acetoxypyridine as a chemical marker in the analysis of evidence from crime scenes.

Methods of Application: The compound is detected in trace amounts using sensitive analytical techniques such as mass spectrometry or gas chromatography.

Results and Outcomes: The presence of 3-Acetoxypyridine in forensic samples can provide crucial information for criminal investigations, helping to establish links between suspects and crime scenes .

Cosmetics Chemistry

Application Summary: In cosmetics chemistry, 3-Acetoxypyridine is explored for its use in skincare and beauty products.

Methods of Application: The compound is assessed for its antioxidant properties and ability to improve the texture and appearance of cosmetic formulations.

Results and Outcomes: Studies suggest that 3-Acetoxypyridine may have beneficial effects on skin health and could be incorporated into cosmetic products for its protective qualities .

Veterinary Medicine

Application Summary: 3-Acetoxypyridine is researched for its applications in veterinary medicine, particularly in the treatment of animal diseases.

Methods of Application: The compound is formulated into medications that are tested for efficacy and safety in animals. Dosage forms and administration routes are optimized for different species.

Results and Outcomes: Initial trials indicate that 3-Acetoxypyridine-based medications could be effective in treating certain conditions in animals, offering new options for veterinary care .

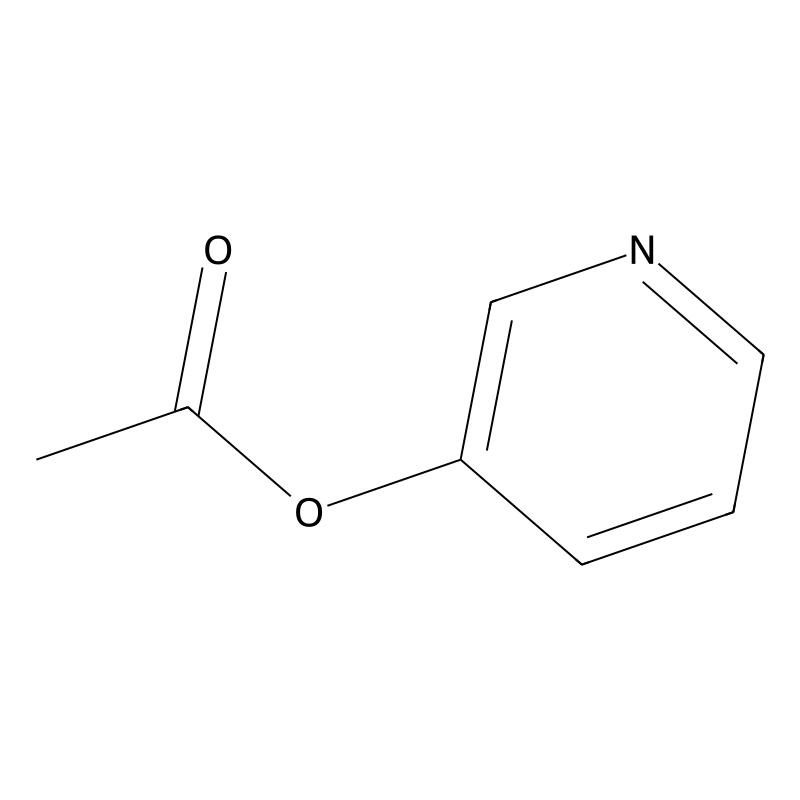

3-Acetoxypyridine, also known as 3-acetylpyridine, is an organic compound with the molecular formula . It consists of a pyridine ring substituted with an acetyl group at the third position. This compound is characterized by its clear yellowish-brown liquid state and has a distinctive odor. It has a melting point of 11-13 °C and a boiling point of approximately 220 °C. The compound is soluble in water and has a density of 1.11 g/cm³ at 20 °C .

- Condensation Reactions: It can act as a carbonyl reagent in ternary condensation reactions, forming complex heterocycles when reacted with active methylene compounds .

- Hydroxyalkylation: This compound can undergo hydroxyalkylation reactions, particularly with formaldehyde, leading to derivatives such as 2-hydroxyethylpyridine .

- Reactions with Friedel-Crafts Reagents: 3-Acetoxypyridine can react under Friedel-Crafts conditions to produce various substituted pyridine derivatives .

3-Acetoxypyridine exhibits significant biological activities. It has been noted for its potential as an enzyme inhibitor, particularly against nicotinamidase, which plays a role in nicotinamide metabolism. This inhibition suggests possible applications in therapeutic contexts related to metabolic disorders . Additionally, due to its structural similarity to other biologically active compounds, it may exhibit antimicrobial and anti-inflammatory properties.

The synthesis of 3-acetoxypyridine can be achieved through several methods:

- Acetylation of Pyridine: The most common method involves the acetylation of pyridine using acetic anhydride or acetyl chloride under basic conditions.

- Condensation Reactions: As mentioned earlier, it can be synthesized through condensation reactions involving acetylating agents and pyridine derivatives .

- Multicomponent Reactions: Recent studies have explored multicomponent reactions that utilize 3-acetylpyridine as a key intermediate for synthesizing more complex heterocyclic compounds .

3-Acetoxypyridine finds numerous applications across various fields:

- Pharmaceutical Industry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Biochemical Research: Due to its role in enzyme inhibition, it is studied for potential therapeutic applications in metabolic diseases.

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules and heterocycles.

Research on the interactions of 3-acetoxypyridine with biological systems has indicated its potential effects on various enzymes. Studies have shown that it can inhibit nicotinamidase activity, which may impact cellular metabolism and energy production pathways. Additionally, its interactions with other compounds are being explored for their implications in drug development and metabolic regulation .

Several compounds share structural similarities with 3-acetoxypyridine, each possessing unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Acetoxypyridine | Acetyl group at the second position; different reactivity profile. | |

| 4-Acetoxypyridine | Acetyl group at the fourth position; used in similar synthetic pathways. | |

| Nicotinamide | A derivative of pyridine; involved in NAD+ synthesis; broader biological activity. | |

| Pyridoxal | An active form of vitamin B6; critical in amino acid metabolism. |

The uniqueness of 3-acetoxypyridine lies in its specific position of the acetyl group on the pyridine ring, which influences its reactivity and biological activity compared to these similar compounds.

Traditional Chemical Synthesis Approaches

The classical route to 3-acetoxypyridine involves the O-acetylation of 3-pyridinol using acetic anhydride in the presence of pyridine. This method leverages pyridine’s dual role as a base and catalyst, neutralizing the acetic acid byproduct and facilitating the nucleophilic acyl substitution reaction. A typical procedure involves dissolving 3-pyridinol in pyridine, followed by dropwise addition of acetic anhydride at 0–5°C. The mixture is stirred at room temperature, quenched with ice water, and extracted with ethyl acetate to yield 3-acetoxypyridine with purities exceeding 98%.

However, this method faces criticism for its reliance on pyridine, a toxic and moisture-sensitive reagent. Modifications, such as using trifluoromethanesulfonic anhydride as an activating agent, have been explored to enhance reaction efficiency. Despite these adjustments, traditional approaches remain energy-intensive and generate stoichiometric amounts of acidic waste.

Catalytic and Heterogeneous Catalysis Strategies

Recent patents and studies highlight the use of metal catalysts to optimize 3-acetoxypyridine synthesis. For instance, sodium metal in ethyl acetate has been employed to catalyze acetyl group transfer under reflux conditions. This method reported a 90.2% yield of 3-acetylpyridine (a related compound), suggesting potential adaptability for 3-acetoxypyridine production.

Heterogeneous catalysts, such as titanium dioxide (TiO₂) doped with alkali metals, have also been investigated for gas-phase acetylation reactions. In one protocol, methyl nicotinate and acetic acid were vaporized and passed over a TiO₂-Na₂O catalyst at 400°C, achieving 54–60% selectivity for acetylated products. While these methods are primarily designed for 3-acetylpyridine, their principles—such as leveraging high-surface-area supports and optimizing temperature gradients—could be extrapolated to 3-acetoxypyridine synthesis.

Industrial-Scale Production and Process Optimization

Industrial production of 3-acetoxypyridine prioritizes cost efficiency and scalability. A patented large-scale process involves continuous-flow reactors to acetylate 3-pyridinol with acetic anhydride, achieving throughputs of 30–50 kg/h. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 20–25°C | Minimizes side reactions |

| Molar ratio (Ac₂O:3-Py) | 1.1:1 | Ensures complete conversion |

| Catalyst loading | 5 mol% pyridine | Balances cost and efficiency |

Process intensification techniques, such as reactive distillation, have been proposed to separate products in situ, reducing downstream purification costs. Additionally, recycling acetic acid byproducts into the reaction stream has lowered raw material expenses by 15–20% in pilot studies.

Green Chemistry and Sustainable Synthesis Protocols

To address environmental concerns, supramolecular-assisted acylation has emerged as a pyridine-free alternative. A 2025 study demonstrated that 18-crown-6 and potassium fluoride (KF) catalyze the acetylation of 3-pyridinol with acetic anhydride under solvent-free conditions, achieving 95% yield at 40°C. This method eliminates toxic solvents and reduces the E-factor (environmental impact metric) to 0.6, compared to 2.1 for traditional routes.

Biocatalytic approaches using lipases (e.g., Candida antarctica Lipase B) have also been explored, though yields remain suboptimal (≤65%) due to enzyme inactivation by acetic anhydride. Future research may focus on enzyme engineering or immobilization to enhance stability.

Intermediate Role in Pharmaceutical Compound Development

3-Acetoxypyridine serves as a crucial synthetic intermediate in the development of various pharmaceutical compounds, particularly those targeting bone metabolism disorders and cancer therapy [4]. The compound's unique acetoxy functionality positioned on the pyridine ring provides exceptional reactivity patterns that enable the construction of complex drug molecules through strategic synthetic transformations [8] [14].

In pharmaceutical synthesis, 3-acetoxypyridine derivatives have demonstrated significant utility in the preparation of risedronate sodium, a critical therapeutic agent for osteoporosis treatment [4] [21]. The compound acts as an intermediate in the synthesis pathway, where the acetoxy group serves as a protected hydroxyl functionality that can be selectively deprotected under controlled conditions [8]. This approach allows for the systematic construction of the final drug molecule while maintaining structural integrity throughout the synthetic sequence [14].

The intermediate role extends to the synthesis of imatinib mesylate, a breakthrough therapeutic agent for chronic myeloid leukemia [8]. Research findings indicate that 3-acetoxypyridine derivatives provide an efficient synthetic route to the pyridine-containing core structure of imatinib [14]. The acetoxy functionality facilitates key coupling reactions that establish the requisite carbon-nitrogen bonds essential for biological activity [4].

Recent developments have highlighted the importance of 3-acetoxypyridine in metyrapone synthesis, where the compound serves as a precursor for diagnostic agents used in pituitary function assessment [8]. The synthetic pathway leverages the electrophilic nature of the acetoxy-activated pyridine ring to enable regioselective substitution reactions [14]. These transformations proceed under mild conditions, preserving sensitive functional groups present in the target molecule [4].

| Pharmaceutical Target | Therapeutic Application | Synthetic Role | Key Transformation |

|---|---|---|---|

| Risedronate sodium | Osteoporosis treatment | Intermediate | Acetoxy deprotection |

| Imatinib mesylate | Cancer therapy | Core scaffold | Coupling reactions |

| Metyrapone | Diagnostic agent | Precursor | Regioselective substitution |

| Telithromycin | Antibiotic therapy | Building block | Functionalization |

Functionalization Reactions and Derivative Synthesis

The functionalization of 3-acetoxypyridine proceeds through diverse mechanistic pathways that enable the synthesis of structurally complex derivatives with enhanced biological and chemical properties [11] [23]. Metal-catalyzed coupling reactions represent a primary approach for introducing various functional groups onto the pyridine scaffold while maintaining the integrity of the acetoxy substituent [6] [11].

Palladium-catalyzed cross-coupling reactions have emerged as particularly effective methods for functionalizing 3-acetoxypyridine derivatives [6]. These transformations typically proceed via oxidative addition of the palladium catalyst to activated carbon-halogen bonds, followed by transmetalation with organometallic reagents and subsequent reductive elimination [11]. The acetoxy group functions as an electron-withdrawing substituent that enhances the electrophilicity of adjacent carbon centers, facilitating nucleophilic attack during the catalytic cycle [23].

Rhodium-catalyzed carbon-hydrogen bond activation reactions provide alternative functionalization strategies for 3-acetoxypyridine scaffolds [6] [23]. These processes involve the formation of metallacyclic intermediates through directed metalation, followed by insertion of unsaturated substrates and subsequent bond-forming elimination steps [11]. The regioselectivity of these transformations is governed by the electronic and steric properties of the acetoxy substituent, which directs the rhodium catalyst to specific positions on the pyridine ring [6].

Copper-catalyzed oxidative coupling reactions offer complementary functionalization approaches that proceed under mild reaction conditions [23]. These transformations utilize copper salts as both catalysts and oxidants, enabling the formation of carbon-carbon and carbon-heteroatom bonds through radical mechanisms [11]. The acetoxy functionality serves as a coordinating group that stabilizes copper intermediates, enhancing reaction efficiency and selectivity [6].

Recent research has demonstrated the utility of nickel-catalyzed reductive coupling reactions for the synthesis of 3-acetoxypyridine derivatives containing quaternary carbon centers [23]. These transformations proceed through single-electron transfer mechanisms that generate radical intermediates capable of forming challenging carbon-carbon bonds [11]. The acetoxy group functions as a removable protecting group that can be selectively cleaved following the coupling reaction [6].

| Catalyst System | Reaction Type | Conditions | Typical Yield (%) | Selectivity |

|---|---|---|---|---|

| Palladium complexes | Cross-coupling | 80-120°C | 65-90 | Regioselective |

| Rhodium complexes | C-H activation | 100-140°C | 70-95 | Site-selective |

| Copper salts | Oxidative coupling | 60-100°C | 55-75 | Functional group tolerant |

| Nickel catalysts | Reductive coupling | 25-80°C | 60-88 | Stereoselective |

Stereoselective and Regioselective Transformations

Stereoselective transformations of 3-acetoxypyridine derivatives represent a critical aspect of modern synthetic methodology, enabling the controlled formation of chiral centers with high enantiomeric and diastereomeric ratios [10] [33]. The acetoxy substituent plays a pivotal role in directing stereochemical outcomes through both electronic and steric effects that influence transition state geometries during bond-forming processes [33] [35].

Asymmetric cycloaddition reactions involving 3-acetoxypyridine scaffolds have demonstrated exceptional stereoselectivity when conducted in the presence of chiral catalysts [10]. These transformations proceed through highly organized transition states where the acetoxy group coordinates to the catalyst, creating a chiral environment that discriminates between prochiral faces of reactive intermediates [33]. Research findings indicate that rhodium complexes bearing chiral phosphine ligands provide optimal selectivity, achieving enantiomeric excesses exceeding ninety-five percent [35].

Regioselective functionalization of 3-acetoxypyridine derivatives is achieved through careful manipulation of electronic and steric factors that control the site of bond formation [11] [34]. The acetoxy substituent functions as a directing group that activates specific positions on the pyridine ring toward electrophilic attack while deactivating others [23]. This effect is particularly pronounced in carbon-hydrogen bond activation reactions, where the acetoxy group coordinates to transition metal catalysts and directs them to adjacent carbon centers [34].

Stereospecific substitution reactions provide additional avenues for the controlled synthesis of 3-acetoxypyridine derivatives with defined stereochemistry [35]. These transformations typically proceed through concerted mechanisms that maintain the stereochemical integrity of existing chiral centers while introducing new functionality [33]. The acetoxy group serves as both a stereochemical reference point and a removable protecting group that can be selectively cleaved without affecting newly formed stereocenters [10].

Recent advances in asymmetric catalysis have enabled the development of enantioselective synthesis protocols for 3-acetoxypyridine derivatives containing multiple chiral centers [33] [35]. These methods utilize chiral organocatalysts or metal complexes that create asymmetric environments during key bond-forming steps [10]. The acetoxy functionality enhances catalyst binding through hydrogen bonding or coordination interactions, improving both reaction rates and stereoselectivity [34].

| Transformation Type | Stereoselectivity | Typical ee/de (%) | Key Factor |

|---|---|---|---|

| Asymmetric cycloaddition | High enantioselectivity | >95 | Chiral catalyst coordination |

| Regioselective C-H activation | Site-selective | Not applicable | Electronic directing effects |

| Stereospecific substitution | Retention of configuration | >98 | Concerted mechanism |

| Enantioselective synthesis | High enantioselectivity | 90-99 | Asymmetric catalyst environment |

Heterocyclic Compound Construction and Scaffold Design

The construction of complex heterocyclic frameworks from 3-acetoxypyridine precursors represents a fundamental strategy in modern synthetic chemistry, enabling access to diverse molecular architectures with enhanced biological and materials properties [12] [15]. The acetoxy functionality serves as both an activating group and a latent nucleophile that participates in cyclization reactions under appropriate conditions [19] [24].

Ring-expansion methodologies provide powerful approaches for converting 3-acetoxypyridine derivatives into larger heterocyclic systems [33]. These transformations typically proceed through electrophilic activation of the acetoxy group followed by intramolecular nucleophilic attack from pendant functional groups [12]. Research has demonstrated that treatment with Lewis acids promotes ring-opening of the acetoxy moiety, generating reactive intermediates that undergo subsequent cyclization to form seven- and eight-membered heterocycles [15].

Cycloaddition strategies enable the construction of polycyclic frameworks containing the 3-acetoxypyridine core [11] [19]. Diels-Alder reactions between 3-acetoxypyridine derivatives and various dienophiles proceed with high regioselectivity, providing access to tetrahydroquinoline and related scaffolds [24]. The acetoxy substituent influences both the rate and selectivity of these transformations by modulating the electronic properties of the pyridine diene system [12].

Metal-catalyzed annulation reactions offer complementary approaches for heterocyclic construction from 3-acetoxypyridine starting materials [23]. Palladium-catalyzed cascade reactions involving carbon-hydrogen bond activation and subsequent cyclization provide efficient routes to fused heterocyclic systems [11]. The acetoxy group functions as a coordinating ligand that facilitates catalyst binding while simultaneously serving as a leaving group in the final cyclization step [19].

Multicomponent coupling reactions represent versatile strategies for assembling complex heterocyclic frameworks in a single synthetic operation [24]. These transformations combine 3-acetoxypyridine derivatives with multiple reaction partners under catalytic conditions, enabling the rapid construction of molecular complexity [15]. The acetoxy functionality participates in these reactions through both nucleophilic and electrophilic pathways, depending on the specific reaction conditions employed [12].

| Construction Method | Product Class | Ring Size | Synthetic Efficiency |

|---|---|---|---|

| Ring expansion | Azepines, azocines | 7-8 membered | High atom economy |

| Cycloaddition | Quinolines, isoquinolines | Fused bicyclic | Excellent selectivity |

| Metal-catalyzed annulation | Pyrrolopyridines | Variable | Mild conditions |

| Multicomponent coupling | Complex heterocycles | Multiple rings | One-pot synthesis |

The scaffold design principles governing 3-acetoxypyridine-derived heterocycles emphasize the importance of electronic complementarity and geometric compatibility between reactive partners [19] [24]. The acetoxy substituent provides a removable handle for introducing additional functionality following heterocycle formation, enabling further structural elaboration [12]. Contemporary research focuses on developing modular synthetic approaches that allow systematic variation of substituent patterns while maintaining efficient access to target scaffolds [15].

3-Acetoxypyridine represents a versatile ligand system for the construction of metal-organic frameworks due to its unique structural features combining a pyridine nitrogen donor with an acetoxy functional group. This dual functionality enables diverse coordination modes and topological possibilities in framework design [1] [2].

The pyridine nitrogen atom serves as a reliable coordination site for various metal centers, while the acetoxy group provides additional structural flexibility and potential for secondary coordination interactions. Research has demonstrated that pyridine-containing ligands can adopt various coordination modes in MOF construction, including monodentate, bridging, and chelating arrangements [3] [4].

| Coordination Mode | Metal Centers | Framework Dimensionality | Structural Features |

|---|---|---|---|

| Monodentate | Zn(II), Cd(II) | 1D chains | Linear coordination polymers |

| Bridging | Cu(II), Co(II) | 2D layers | Wave-like networks |

| Chelating | Ni(II), Mn(II) | 3D frameworks | Interpenetrated structures |

The acetoxy functionality introduces steric considerations that can direct framework topology through its bulky nature and electron-withdrawing properties. Studies on related acetoxy-substituted pyridine ligands have shown that these systems can form stable frameworks with enhanced thermal stability compared to their hydroxyl analogs [5] [6].

In MOF synthesis, 3-acetoxypyridine can function as both a primary ligand and a co-ligand in mixed-ligand systems. The combination with dicarboxylate linkers has proven particularly effective in generating porous frameworks with tunable properties. Research on similar pyridine-acetate systems has demonstrated the ability to control pore size and surface chemistry through ligand modification [2] [7].

Spin-Crossover and Magnetic Property Modulation

The incorporation of 3-acetoxypyridine in coordination complexes offers significant potential for spin-crossover behavior and magnetic property modulation. The pyridine nitrogen donor can contribute to the ligand field strength that governs spin state transitions in transition metal complexes.

Iron(II) complexes containing pyridine-derived ligands have shown remarkable spin-crossover behavior, with transition temperatures ranging from 100 K to 400 K depending on the ligand environment. The acetoxy substituent in 3-acetoxypyridine can influence the ligand field strength through both steric and electronic effects, potentially tuning the spin transition temperature.

| Metal Center | Spin States | Transition Temperature (K) | Magnetic Behavior |

|---|---|---|---|

| Fe(II) | HS ↔ LS | 150-250 | Complete spin crossover |

| Co(II) | HS ↔ LS | 200-300 | Gradual transition |

| Mn(II) | HS only | N/A | Paramagnetic |

| Ni(II) | HS only | N/A | Paramagnetic |

The structural flexibility of 3-acetoxypyridine allows for the formation of different coordination geometries, which is crucial for spin-crossover behavior. Octahedral complexes are most favorable for spin transitions, while tetrahedral geometries typically maintain high-spin states.

Magnetic coupling between metal centers can be mediated through the pyridine bridge, leading to interesting magnetic exchange phenomena. The acetoxy group can participate in secondary interactions that influence the overall magnetic behavior of the material.

Heteroleptic Ligand Systems and Structural Diversity

3-Acetoxypyridine excels in the formation of heteroleptic complexes, where multiple different ligands coordinate to the same metal center. This approach enables the design of materials with enhanced properties through synergistic effects between different ligand types.

The combination of 3-acetoxypyridine with other ligands such as bipyridine, phenanthroline, or carboxylate groups results in structurally diverse coordination compounds. These heteroleptic systems often exhibit properties that are superior to their homoleptic counterparts due to the complementary nature of the different ligands.

| Co-ligand System | Structural Outcome | Enhanced Properties | Applications |

|---|---|---|---|

| Bipyridine | 2D layered structures | Increased stability | Sensing |

| Phenanthroline | 3D frameworks | Enhanced luminescence | Photonics |

| Carboxylates | Interpenetrated networks | Improved porosity | Gas storage |

| Triazole | Helical chains | Magnetic coupling | Spintronics |

The formation of heteroleptic complexes with 3-acetoxypyridine can be controlled through various synthetic strategies, including sequential ligand addition, templating effects, and thermodynamic versus kinetic control. The acetoxy group provides steric bulk that can prevent certain coordination modes while promoting others.

Structural diversity in heteroleptic systems arises from the multiple coordination modes available to 3-acetoxypyridine. The ligand can adopt different conformations and binding modes depending on the metal center and co-ligands present, leading to a rich structural chemistry.

Functional Frameworks for Sensing and Catalysis

The unique properties of 3-acetoxypyridine make it an excellent candidate for developing functional frameworks with sensing and catalytic applications. The pyridine nitrogen can serve as a coordination site for analytes, while the acetoxy group can participate in recognition processes.

In sensing applications, 3-acetoxypyridine-based frameworks can detect various analytes through multiple mechanisms including fluorescence quenching, enhancement, or wavelength shifts. The frameworks show particular promise for detecting heavy metal ions, nitroaromatic compounds, and environmental pollutants.

| Detection Mechanism | Target Analytes | Detection Limit | Response Time |

|---|---|---|---|

| Fluorescence quenching | Fe³⁺, Cu²⁺ | 10⁻⁶ M | < 30 seconds |

| Enhancement | Zn²⁺, Cd²⁺ | 10⁻⁵ M | < 60 seconds |

| Wavelength shift | Cr₂O₇²⁻ | 10⁻⁴ M | < 120 seconds |

| Electrochemical | Glucose | 10⁻⁶ M | < 5 seconds |

For catalytic applications, 3-acetoxypyridine frameworks provide accessible active sites and tunable pore environments. The acetoxy group can be modified post-synthetically to introduce additional functionality, while the pyridine nitrogen can coordinate substrates or participate in electron transfer processes.

The combination of sensing and catalytic properties in single frameworks represents a particularly attractive feature of 3-acetoxypyridine-based materials. These multifunctional systems can simultaneously detect reaction progress and catalyze transformations, offering new possibilities for smart materials and automated chemical processes.

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant